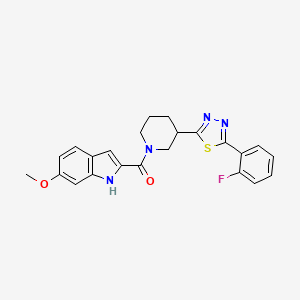

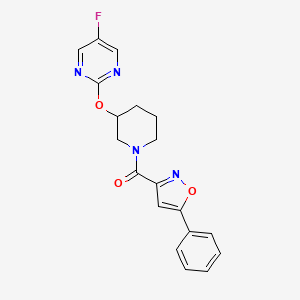

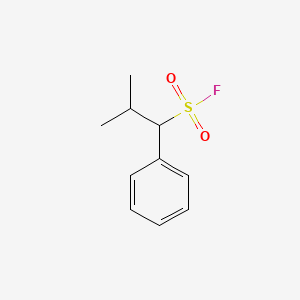

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.368. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Exploration

- A study by Prasad et al. (2018) detailed the synthesis and structural characterization of a novel bioactive heterocycle related to the chemical structure . They explored its antiproliferative activity and conducted a Hirshfeld surface analysis to analyze intermolecular interactions in the solid state (Prasad et al., 2018).

Receptor Activation and Potential Antipsychotic Activity

- Liu et al. (2008) investigated ADX47273, a compound structurally related to "(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone", as a metabotropic glutamate receptor 5-selective positive allosteric modulator. The study highlighted its preclinical antipsychotic-like and procognitive activities, suggesting potential applications in treating psychiatric disorders (Liu et al., 2008).

Antimicrobial Activity

- Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic strains, indicating the potential of these structures in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticonvulsant Agents

- Malik and Khan (2014) explored the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents. Their findings showed significant anticonvulsant activities for some compounds, suggesting their potential in treating neurological disorders (Malik & Khan, 2014).

Crystal Structure and DFT Studies

- Karthik et al. (2021) conducted a synthesis, crystal structure analysis, and DFT study of related compounds, providing insights into the molecular structure and potential electronic properties of such molecules (Karthik et al., 2021).

Mécanisme D'action

Target of Action

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex molecule that targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation, making it a significant target for therapeutic interventions.

Mode of Action

The interaction of this compound with its target, the serine/threonine-protein kinase B-raf, results in the inhibition of the protein’s activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is critical for cell division and differentiation. By inhibiting the serine/threonine-protein kinase B-raf, the compound disrupts this pathway, leading to downstream effects on cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation . By disrupting the normal signaling pathways within the cell, the compound can potentially halt the growth of cancer cells or other rapidly dividing cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target protein.

Analyse Biochimique

Biochemical Properties

. It selectively inhibits PCSK9 protein synthesis

Cellular Effects

The cellular effects of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone are not fully understood. It has been suggested that it may have antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that it selectively inhibits PCSK9 protein synthesis

Propriétés

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c20-14-10-21-19(22-11-14)26-15-7-4-8-24(12-15)18(25)16-9-17(27-23-16)13-5-2-1-3-6-13/h1-3,5-6,9-11,15H,4,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBWAAVQEOMELV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)

![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)